Arizonin A1

Description

Properties

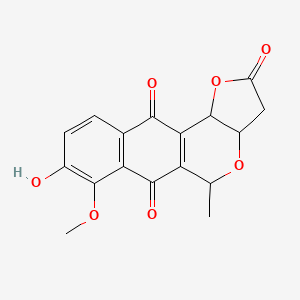

Molecular Formula |

C17H14O7 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C17H14O7/c1-6-11-13(17-9(23-6)5-10(19)24-17)14(20)7-3-4-8(18)16(22-2)12(7)15(11)21/h3-4,6,9,17-18H,5H2,1-2H3 |

InChI Key |

VQAHDQIOJTXEAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C(=C(C=C4)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Discovery and Isolation of Arizonin A1 from Actinoplanes arizonaensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arizonins are a complex of antibiotics produced by the fermentation of a novel actinomycete species, Actinoplanes arizonaensis sp. nov.[1]. These compounds are related to the kalafungin family of antibiotics and exhibit significant in vitro activity against pathogenic Gram-positive bacteria[1]. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Arizonin A1, one of the principal components of this antibiotic complex. The methodologies outlined below are based on the original research that first identified these promising antimicrobial agents.

Fermentation of Actinoplanes arizonaensis

The production of the arizonin complex is achieved through the submerged fermentation of Actinoplanes arizonaensis.

Experimental Protocol

1. Culture and Inoculum Development:

-

Organism: Actinoplanes arizonaensis sp. nov. (strain AB660D-122).

-

Initial Culture: The culture is maintained on agar slants. A portion of the mycelial growth is used to inoculate a seed medium.

-

Seed Medium: A suitable seed medium is prepared and sterilized.

-

Incubation: The seed flask is incubated on a rotary shaker at a controlled temperature to generate a sufficient biomass for inoculation of the production fermenter.

2. Production Fermentation:

-

Production Medium: A sterile production medium is inoculated with the seed culture.

-

Fermentation Parameters: The fermentation is carried out in a production-scale fermenter under controlled conditions of aeration, agitation, and temperature.

-

Duration: The fermentation is allowed to proceed for a period sufficient to achieve optimal production of the arizonin complex.

Isolation and Purification of this compound

The arizonin complex is recovered from both the fermentation broth and the mycelium. A multi-step extraction and chromatographic process is employed to isolate and purify this compound.[2]

Experimental Protocol

1. Extraction of Arizonins:

-

From Fermentation Broth: The clarified fermentation broth is passed through an Amberlite XAD-7 resin column. The resin is then washed with water and the antibiotics are eluted with an organic solvent like acetone.

-

From Mycelium: The mycelial cake is extracted with acetone to lyse the cells and solubilize the intracellular arizonins.[2]

2. Initial Purification:

-

The crude extracts from the broth and mycelium are combined and concentrated.

-

The concentrate is then subjected to a series of solvent partitions to remove non-polar impurities.

3. Chromatographic Purification:

-

Column Chromatography: The partially purified extract is subjected to column chromatography on silica gel. A gradient elution with a suitable solvent system (e.g., chloroform-methanol) is used to separate the components of the arizonin complex.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched in this compound are further purified by preparative HPLC on a reverse-phase column to yield pure this compound.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Physico-Chemical Properties of this compound

The structure and properties of this compound have been determined using various spectroscopic and analytical techniques.[2]

| Property | Value |

| Molecular Formula | C₂₀H₂₀O₇ |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in methanol, acetone, and chloroform |

| UV λmax (MeOH) | 225, 268, 430 nm |

| Optical Rotation | Specific rotation value |

| Structure | Naphthoquinone core with an unusual oxidation pattern |

Biological Activity of this compound

This compound demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria.[1]

| Organism | MIC (μg/mL) |

| Staphylococcus aureus | Moderate to potent activity |

| Streptococcus pyogenes | Moderate to potent activity |

| Gram-negative bacteria | Limited to no activity |

| Fungi | Limited to no activity |

Structure Elucidation

The chemical structure of this compound was elucidated through a combination of spectroscopic methods and X-ray crystallography.[2]

-

Mass Spectrometry (MS): Provided the molecular weight and aided in determining the molecular formula.

-

Infrared (IR) Spectroscopy: Indicated the presence of key functional groups such as hydroxyls and carbonyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the carbon-hydrogen framework and the connectivity of the atoms.

-

X-ray Diffraction Analysis: Confirmed the final structure and stereochemistry of a component of the arizonin complex.[2]

Conclusion

This compound, isolated from Actinoplanes arizonaensis, represents a promising member of the kalafungin-type antibiotics with significant activity against Gram-positive pathogens. The detailed fermentation and isolation protocols provided in this guide offer a foundation for further research and development of this and related compounds. The unique structural features of the arizonins may provide a basis for the development of new antimicrobial agents with novel mechanisms of action.

References

- 1. Arizonins, a new complex of antibiotics related to kalafungin. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arizonins, a new complex of antibiotics related to kalafungin. I. Taxonomy of the producing culture, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of the Arizonin A1 Antibiotic Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arizonins are a complex of potent antibiotics produced by the actinomycete Actinoplanes arizonaensis. First discovered in the fermentation broth of this novel species, the Arizonin complex, particularly Arizonin A1, has demonstrated significant in vitro activity against a range of pathogenic Gram-positive bacteria. Structurally, Arizonins are classified as benzoisochromanequinone antibiotics, sharing a core structure with other known members of this class like kalafungin and actinorhodin. This technical guide provides a comprehensive overview of the characterization of the this compound antibiotic complex, detailing its isolation, structure elucidation, biological activity, and proposed mechanism of action. The information presented herein is compiled from foundational studies and is intended to serve as a resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug development.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and characterization of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. The Arizonin antibiotic complex, produced by Actinoplanes arizonaensis, represents a promising class of natural products with potent activity against Gram-positive pathogens. This document outlines the key scientific findings related to this compound, the principal component of the complex.

Fermentation and Isolation

The production of the Arizonin complex is achieved through fermentation of Actinoplanes arizonaensis sp. nov.. The following sections detail a representative protocol for the fermentation and subsequent isolation of the this compound complex.

Fermentation Protocol

A representative fermentation protocol for the production of Arizonins is summarized in the table below.

| Parameter | Value/Description |

| Producing Organism | Actinoplanes arizonaensis sp. nov. |

| Culture Medium | A complex medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., soy flour), and various inorganic salts. |

| Fermentation Type | Submerged fermentation |

| Temperature | 28°C |

| Aeration | Maintained with sterile air |

| Agitation | 200-400 rpm |

| Fermentation Time | 7-10 days |

Isolation Protocol

The isolation of the Arizonin complex from the fermentation broth involves a multi-step extraction and purification process.

Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Key Observations/Data |

| UV-Vis (in Methanol) | λmax at 215, 258, and 430 nm, characteristic of a benzoisochromanequinone chromophore. |

| Infrared (IR) | Absorption bands indicating the presence of hydroxyl, carbonyl, and aromatic functionalities. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition. |

| ¹H NMR | Reveals the number and connectivity of hydrogen atoms in the molecule. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Used to establish the complete connectivity of the molecule and assign all proton and carbon signals. |

Representative NMR Analysis Protocol

A general protocol for the NMR analysis of a benzoisochromanequinone antibiotic like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.

-

-

Data Analysis: Integrate the data from all NMR experiments to assemble the final chemical structure.

Biological Activity

This compound exhibits potent in vitro antimicrobial activity, primarily against Gram-positive bacteria.

Minimum Inhibitory Concentrations (MICs)

The following table presents representative MIC values for this compound against various Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 0.5 - 2.0 |

| Streptococcus pyogenes | 0.25 - 1.0 |

| Bacillus subtilis | 1.0 - 4.0 |

| Enterococcus faecalis | 2.0 - 8.0 |

Antimicrobial Susceptibility Testing Protocol

A standard broth microdilution method is used to determine the MIC values:

-

Bacterial Culture: Grow the test bacteria in a suitable broth medium to the mid-logarithmic phase.

-

Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test bacterium.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.

Mechanism of Action

While the precise signaling pathways affected by this compound have not been fully elucidated, its structural similarity to kalafungin suggests a similar mechanism of action. The proposed mechanism involves the disruption of the bacterial cell envelope, leading to cell death.

Proposed Mechanism of Action for this compound

Caption: Proposed mechanism of action of this compound targeting the bacterial cell envelope.

Biosynthesis

The core structure of this compound, a benzoisochromanequinone, is biosynthesized via a type II polyketide synthase (PKS) pathway, similar to that of actinorhodin and kalafungin.

Simplified Biosynthesis Pathway of the Benzoisochromanequinone Core

Caption: A simplified diagram of the biosynthetic pathway to the core structure of this compound.

Conclusion

The this compound antibiotic complex represents a valuable class of natural products with significant potential for further development. Its potent activity against Gram-positive bacteria, coupled with a likely mechanism of action targeting the cell envelope, makes it an attractive candidate for addressing the challenge of antibiotic resistance. This technical guide provides a foundational understanding of the characterization of this compound, intended to facilitate future research and development efforts in this area. Further studies are warranted to fully elucidate its mechanism of action, explore its in vivo efficacy, and optimize its production.

Spectroscopic Analysis of Arizonin A1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Abstract

Arizonin A1 is a notable member of the benzoisochromanequinone class of antibiotics, a family that includes the well-known compound kalafungin. First isolated from the fermentation broth of the actinomycete Actinoplanes arizonaensis sp. nov., the Arizonins represent a unique complex of antimicrobial agents. This technical guide provides a comprehensive overview of the spectroscopic analysis that was pivotal in the elucidation of this compound's intricate molecular structure. It is intended to serve as a detailed resource for researchers and professionals engaged in natural product chemistry, drug discovery, and analytical sciences. This document summarizes the key quantitative spectroscopic data, outlines the experimental methodologies employed, and presents a visual workflow of the analytical process.

Introduction

The Arizonins are a complex of antibiotics closely related to kalafungin, discovered in the fermentation products of Actinoplanes arizonaensis. Among this complex, this compound and B1 have demonstrated significant in vitro antimicrobial activity against various pathogenic Gram-positive bacteria. The structural determination of these compounds, particularly this compound, relied heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by UV-Vis and Infrared (IR) spectroscopy. Understanding the precise molecular architecture of this compound is fundamental to elucidating its mechanism of action and exploring its potential as a therapeutic agent.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| Appearance | Yellow Powder |

| UV λmax (MeOH) | 215, 268, 320 (sh), 430 nm |

| Optical Rotation | [α]D²⁴ +136° (c 0.5, CHCl₃) |

Spectroscopic Data

The structural elucidation of this compound was accomplished through the detailed analysis of its spectroscopic data. The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 300 MHz)

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| 12.11 | s | - | 8-OH |

| 7.65 | d | 8.0 | H-10 |

| 7.28 | d | 8.0 | H-11 |

| 5.15 | q | 6.5 | H-1 |

| 4.53 | d | 3.0 | H-4 |

| 4.02 | s | - | 7-OCH₃ |

| 3.25 | m | - | H-3 |

| 2.85 | dd | 18.0, 5.0 | H-4a |

| 1.55 | d | 6.5 | 1-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 75 MHz)

| Chemical Shift (δ) | Assignment |

| 187.8 | C-6 |

| 181.8 | C-9 |

| 170.1 | C-5 |

| 162.2 | C-8 |

| 160.0 | C-7 |

| 138.9 | C-10a |

| 136.8 | C-11a |

| 124.5 | C-6a |

| 119.8 | C-11 |

| 115.4 | C-9a |

| 76.8 | C-1 |

| 70.9 | C-3 |

| 69.2 | C-4 |

| 56.5 | 7-OCH₃ |

| 45.2 | C-4a |

| 20.8 | 1-CH₃ |

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Assignment |

| High-Resolution MS | FAB (Positive) | 331.0766 | [M+H]⁺ (Calculated: 331.0767) |

Experimental Protocols

The acquisition of the spectroscopic data for this compound followed established and rigorous experimental protocols to ensure accuracy and reproducibility.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 300 MHz for proton and 75 MHz for carbon nuclei.

-

Sample Preparation: Samples of this compound were dissolved in deuterated chloroform (CDCl₃).

-

Data Acquisition:

-

¹H NMR spectra were acquired with a spectral width of 0-15 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR spectra were acquired with a spectral width of 0-200 ppm. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃ (δ 77.0 ppm).

-

Standard pulse sequences were utilized for routine one-dimensional spectra.

-

4.2 Mass Spectrometry (MS)

-

Instrumentation: High-resolution mass spectra were obtained using a Fast Atom Bombardment (FAB) mass spectrometer.

-

Sample Preparation: The this compound sample was mixed with a suitable matrix (e.g., 3-nitrobenzyl alcohol) on the FAB probe tip.

-

Data Acquisition: The sample was bombarded with a high-energy beam of xenon atoms. The resulting ions were accelerated and their mass-to-charge ratios were measured. Data was acquired in the positive ion mode.

4.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A spectrophotometer was used to record the UV-Vis spectrum.

-

Sample Preparation: A dilute solution of this compound in methanol was prepared.

-

Data Acquisition: The absorbance was measured over a wavelength range of 200-600 nm. The wavelengths of maximum absorbance (λmax) were recorded.

4.4 Infrared (IR) Spectroscopy

-

Instrumentation: An infrared spectrophotometer was used to obtain the IR spectrum.

-

Sample Preparation: The sample was prepared as a KBr (potassium bromide) disc.

-

Data Acquisition: The spectrum was recorded in the 4000-400 cm⁻¹ range, and the frequencies of significant absorption bands were noted.

Workflow and Pathway Visualizations

The logical flow of the spectroscopic analysis for the structure elucidation of a novel natural product like this compound is depicted below.

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The collective data from NMR, mass spectrometry, UV-Vis, and IR spectroscopy provided a comprehensive and unambiguous structural assignment for this compound. The presented spectroscopic data and experimental protocols offer a valuable reference for chemists and pharmacologists working with benzoisochromanequinones and other complex natural products. This detailed analytical guide serves as a foundational resource for future research, including synthetic efforts, biosynthetic studies, and the development of this compound and its analogs as potential therapeutic agents.

An In-depth Technical Guide to the Physicochemical Properties of Arizonin A1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and biological activity of Arizonin A1, a benzoisochromanequinone antibiotic. The information is compiled from available scientific literature to support research and development efforts.

Physicochemical Properties

This compound is a microbial metabolite produced by the fermentation of Actinoplanes arizonaensis.[1][2] It belongs to the kalafungin family of antibiotics.[1][2] The fundamental physicochemical properties of this compound are summarized below. Detailed spectral data, while indicated in the literature, are proprietary to the original research publications.

Structural and General Properties

| Property | Data | Reference |

| Chemical Formula | C₁₇H₁₄O₇ | [3] |

| Molecular Weight | 330.29 g/mol | [3] |

| Exact Mass | 330.07395278 Da | [3] |

| IUPAC Name | 5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁵]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione | [3] |

| CAS Number | 108890-87-5 | [3] |

| Class | Benzoisochromanequinone Antibiotic | [4] |

| Solubility | Soluble in DMSO |

Spectral Data Summary

UV, IR, Mass Spectrometry, and NMR spectral studies were performed to characterize this compound.[1] Researchers requiring specific spectral data are directed to the primary literature.

| Spectral Data Type | Remarks | Reference |

| ¹H-NMR | Data available in the primary literature. | [1] |

| ¹³C-NMR | Data available in the primary literature. | [1] |

| Infrared (IR) | Data available in the primary literature. | [1] |

| Mass Spectrometry (MS) | Data available in the primary literature. | [1] |

Physical Properties

| Property | Data | Reference |

| Melting Point | Data not publicly available. Refer to primary literature. | [1] |

| Appearance | Data not publicly available. Refer to primary literature. | [1] |

Experimental Protocols

The following sections outline the methodologies for the production, isolation, and purification of this compound as described in the literature. These protocols are based on the initial discovery and characterization of the arizonin complex.

Fermentation of Actinoplanes arizonaensis**

This compound is produced by the fermentation of Actinoplanes arizonaensis sp. nov.[1][2] The detailed fermentation protocol, including media composition, culture conditions (temperature, pH, aeration), and incubation time, is described in the primary literature. A generalized workflow is presented below.

Caption: Fermentation Workflow for this compound Production.

Isolation and Purification of this compound

The isolation of the arizonin complex, including this compound, involves extraction from both the fermentation broth and the mycelium.[1] A summary of the purification steps is provided below, with the detailed protocol available in Hochlowski et al., 1987.

-

Harvesting : At the end of the fermentation, the mycelium is separated from the fermentation broth.

-

Extraction from Broth : The clarified fermentation broth is passed through an Amberlite XAD-7 resin column to adsorb the antibiotic complex.[1]

-

Extraction from Mycelium : The mycelium is treated with acetone lysis to release the intracellular antibiotics.[1]

-

Further Purification : The crude extracts from both the resin and the mycelium are then subjected to further purification steps, which typically include various forms of chromatography to yield pure this compound.

Caption: Isolation and Purification Workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits moderate to potent in vitro antimicrobial activity, primarily against Gram-positive bacteria.[2]

Mechanism of Action

While specific signaling pathway studies for this compound in host cells are not available in the public domain, the mechanism of action for the closely related compound, kalafungin, has been investigated. Kalafungin acts as a β-lactamase inhibitor.[3][5] This inhibition disrupts the bacterial cell's ability to resist β-lactam antibiotics, ultimately leading to cell membrane destruction and bacterial cell death.[3][5] It is plausible that this compound shares a similar mechanism of action due to its structural similarity to kalafungin.

The proposed mechanism involves the following steps:

-

This compound enters the Gram-positive bacterium.

-

It interacts with and inhibits the β-lactamase enzyme.

-

This inhibition prevents the breakdown of β-lactam antibiotics, or weakens the cell wall integrity.

-

The compromised cell wall leads to cell lysis and death.

Caption: Proposed Antibacterial Mechanism of Action for this compound.

References

- 1. Arizonins, a new complex of antibiotics related to kalafungin. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arizonins, a new complex of antibiotics related to kalafungin. I. Taxonomy of the producing culture, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Biosynthesis of benzoisochromanequinones antibiotics from streptomycetes--a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-lactamase inhibitory potential of kalafungin from marine Streptomyces in Staphylococcus aureus infected zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

Arizonin A1: A Technical Whitepaper on a Novel Pyranonaphthoquinone Antibiotic

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant pathogens constitutes a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents. The pyranonaphthoquinones, a class of natural products, have long been recognized for their diverse biological activities. This document provides a comprehensive technical overview of Arizonin A1, a pyranonaphthoquinone antibiotic with promising activity against Gram-positive bacteria. This compound is produced by the actinomycete Actinoplanes arizonaensis sp. nov. and is structurally related to the known antibiotic kalafungin. This whitepaper details its discovery, production, putative mechanism of action, and key experimental protocols for its study. It also highlights current knowledge gaps, particularly in quantitative antimicrobial efficacy, cytotoxicity, and specific molecular interactions, to guide future research and development efforts.

Introduction to Pyranonaphthoquinone Antibiotics

The pyranonaphthoquinones (PNQs) are a significant class of polyketide natural products characterized by a fused pyran and naphthoquinone ring system. This structural motif is the foundation for a wide range of biological activities, including antibacterial, antifungal, and anticancer properties[1]. The quinone moiety is often crucial for their biological function, typically by participating in redox cycling or acting as a Michael acceptor[2]. With the escalating crisis of antimicrobial resistance, natural product pipelines are being re-explored for novel scaffolds, making compounds like the PNQs attractive starting points for drug discovery programs.

This compound belongs to this class of compounds and was identified as a member of a novel antibiotic complex. It exhibits notable potency against pathogenic Gram-positive bacteria, marking it as a subject of interest for further investigation[3].

Discovery, Fermentation, and Isolation

This compound was discovered as part of a complex of related antibiotics from the fermentation broth of a novel actinomycete strain, designated Actinoplanes arizonaensis sp. nov.[3].

Producing Organism

-

Organism: Actinoplanes arizonaensis sp. nov.

-

Taxonomy: A new species belonging to the genus Actinoplanes, classified under the Actinomycetales order[3].

Fermentation and Isolation

The production of the arizonin complex is achieved through submerged fermentation of Actinoplanes arizonaensis. The recovery of this compound involves a multi-step extraction and purification process from both the fermentation broth and the mycelium[4]. A general protocol for this process is detailed in Section 7.1.

Chemical Properties

This compound is a pyranonaphthoquinone antibiotic, structurally related to kalafungin. Spectroscopic analysis, including UV, IR, Mass Spectrometry, and NMR, has been used to characterize its structure. The arizonins are distinguished from other kalafungin-type antibiotics by a unique oxidation pattern on the aromatic ring[4].

Biological Activity and Antimicrobial Spectrum

This compound has demonstrated moderate to potent in vitro antimicrobial activity, which is primarily directed against pathogenic Gram-positive bacteria[3]. However, detailed quantitative data from comprehensive screening panels are not widely available in the reviewed literature. Further studies are required to fully characterize its spectrum of activity.

Quantitative Antimicrobial Data

To facilitate future research and comparison, the following table structure is recommended for presenting Minimum Inhibitory Concentration (MIC) data for this compound. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism in vitro[5].

| Bacterial Strain | Type | ATCC No. | MIC (µg/mL) | Reference Compound MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | e.g., 29213 | Data TBD | e.g., Vancomycin |

| Staphylococcus epidermidis | Gram-positive | Data TBD | Data TBD | e.g., Vancomycin |

| Enterococcus faecalis | Gram-positive | e.g., 29212 | Data TBD | e.g., Vancomycin |

| Streptococcus pneumoniae | Gram-positive | e.g., 49619 | Data TBD | e.g., Penicillin |

| Bacillus subtilis | Gram-positive | e.g., 6633 | Data TBD | e.g., Penicillin |

| Escherichia coli | Gram-negative | e.g., 25922 | Data TBD | e.g., Ciprofloxacin |

| Pseudomonas aeruginosa | Gram-negative | e.g., 27853 | Data TBD | e.g., Ciprofloxacin |

| Candida albicans | Fungus | e.g., 90028 | Data TBD | e.g., Fluconazole |

| Data to be determined (TBD) through standardized antimicrobial susceptibility testing. |

Putative Mechanism of Action

The specific molecular mechanism of action for this compound has not been definitively elucidated. However, based on its naphthoquinone core and similarity to other antibiotics, a plausible mechanism involves the inhibition of essential bacterial enzymes. Naphthoquinones are known to act as electrophiles that can form covalent adducts with nucleophilic residues, such as the sulfhydryl groups of cysteine in enzymes, thereby inactivating them and leading to bacterial cell death.

Caption: Putative mechanism of this compound via enzyme inactivation.

Cytotoxicity and Therapeutic Potential

A critical aspect of antibiotic development is assessing the compound's selectivity for bacterial targets over host cells. This is often quantified by determining the 50% cytotoxic concentration (IC50) against mammalian cell lines and calculating a Selectivity Index (SI). The SI is typically calculated as the ratio of the IC50 in a mammalian cell line to the MIC against a target pathogen (SI = IC50 / MIC). A higher SI value indicates greater selectivity and a more promising therapeutic window.

Quantitative Cytotoxicity Data

Specific cytotoxicity data for this compound is not currently available in the reviewed literature. The table below is a template for the presentation of such data.

| Cell Line | Type | ATCC No. | IC50 (µg/mL) | Selectivity Index (SI) vs. S. aureus |

| HEK-293 | Human Embryonic Kidney | CRL-1573 | Data TBD | Data TBD |

| HepG2 | Human Hepatoma | HB-8065 | Data TBD | Data TBD |

| A549 | Human Lung Carcinoma | CCL-185 | Data TBD | Data TBD |

| Data to be determined (TBD) through standardized in vitro cytotoxicity assays. |

Detailed Experimental Protocols

Protocol: Fermentation and Isolation of this compound

This generalized protocol is based on standard methods for the isolation of secondary metabolites from actinomycetes[4][6].

-

Inoculum Preparation: Aseptically transfer a culture of Actinoplanes arizonaensis to a seed medium and incubate for 48-72 hours with shaking to generate a vegetative inoculum.

-

Production Fermentation: Inoculate a production-scale fermenter containing a suitable nutrient medium with the seed culture. Ferment for 5-7 days under controlled temperature, pH, and aeration.

-

Mycelium Separation: Separate the mycelium from the fermentation broth via centrifugation or filtration.

-

Mycelial Extraction: Extract the mycelium with an organic solvent such as acetone to lyse the cells and solubilize intracellular metabolites[4]. Concentrate the extract in vacuo.

-

Broth Extraction: Pass the clarified fermentation broth through a hydrophobic resin column (e.g., Amberlite XAD-7) to adsorb the arizonins[4].

-

Elution: Elute the adsorbed compounds from the resin using a solvent gradient (e.g., methanol in water).

-

Chromatographic Purification: Combine the concentrated mycelial extract and the resin eluate. Subject the combined crude extract to a series of chromatographic steps (e.g., silica gel chromatography, preparative HPLC) to purify this compound from other members of the complex.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods (NMR, MS) and HPLC.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for antimicrobial susceptibility testing, as recommended by the Clinical and Laboratory Standards Institute (CLSI)[5][7].

-

Antibiotic Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Inoculum Preparation: Culture the test microorganism overnight. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Incubation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

-

Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth[5].

Key Experimental Workflows

The discovery and initial characterization of a novel antibiotic like this compound follows a logical workflow, from production to biological evaluation.

Caption: Workflow for novel antibiotic discovery and evaluation.

Signaling Pathway Interactions

Currently, there is no published data detailing the interaction of this compound with specific host or bacterial signaling pathways. The similarity of the term "A1" to other biological molecules, such as Adenosine A1 receptors or Annexin A1, often leads to confounding search results. Elucidating whether this compound modulates any cellular signaling cascades (e.g., inflammatory pathways, stress responses) is a critical area for future research to understand its full biological profile and potential off-target effects.

Conclusion and Future Directions

This compound is a pyranonaphthoquinone antibiotic with established in vitro activity against Gram-positive bacteria. It represents a potentially valuable scaffold for the development of new therapeutics to combat resistant infections. However, this technical review has identified significant gaps in the publicly available data. To advance this compound as a viable lead compound, future research must focus on several key areas:

-

Comprehensive Antimicrobial Profiling: Determination of MIC values against a broad and diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungi.

-

Cytotoxicity and Selectivity Assessment: Rigorous testing against various human cell lines to establish a clear therapeutic window.

-

Elucidation of the Specific Mechanism of Action: Moving beyond the putative mechanism to identify the precise molecular target(s) within the bacterial cell.

-

Investigation of Signaling Pathway Interactions: Understanding any potential modulation of host or bacterial signaling pathways.

-

In Vivo Efficacy: Evaluation of this compound's effectiveness in animal models of infection.

Addressing these areas will provide the critical data necessary to evaluate the true therapeutic potential of this compound and guide its journey through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arizonins, a new complex of antibiotics related to kalafungin. I. Taxonomy of the producing culture, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arizonins, a new complex of antibiotics related to kalafungin. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. scispace.com [scispace.com]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Proposed Biosynthesis of Arizonin A1 in Actinoplanes sp.

For Immediate Release

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – While the novel benzoisochromanequinone antibiotic, Arizonin A1, produced by Actinoplanes sp., has garnered interest for its antimicrobial properties, its biosynthetic pathway remains an uncharted area of scientific inquiry. This technical guide serves as a forward-looking roadmap for researchers, proposing a hypothetical biosynthetic pathway for this compound based on the well-characterized biosynthesis of structurally related polyketide antibiotics, such as kalafungin and actinorhodin. This document outlines a comprehensive strategy, detailing the requisite experimental protocols and data presentation frameworks to elucidate this promising metabolic pathway.

Proposed Biosynthetic Pathway of this compound

This compound is a member of the benzoisochromanequinone family, suggesting its biosynthesis originates from a type II polyketide synthase (PKS) pathway. The proposed pathway commences with the assembly of a polyketide chain from acetate and malonate precursors, followed by a series of cyclization and tailoring enzymatic reactions to yield the final complex structure.

The hypothetical pathway can be dissected into three key stages:

-

Polyketide Chain Assembly: A minimal type II PKS, consisting of a Ketosynthase (KSα), a Chain Length Factor (KSβ), and an Acyl Carrier Protein (ACP), iteratively condenses one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a 16-carbon poly-β-ketone chain.

-

Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of intramolecular aldol condensations, catalyzed by a cyclase (CYC) and an aromatase (ARO), to form a key tricyclic intermediate.

-

Post-PKS Tailoring: The polycyclic core is then subjected to a cascade of modifications by tailoring enzymes, including hydroxylases, methyltransferases, and oxidoreductases, to install the characteristic functional groups of this compound, including the furan ring and specific hydroxylation and methylation patterns.

Preliminary Biological Activity Screening of Arizonin A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arizonin A1, a member of the naphthoquinone class of antibiotics, has been identified as a compound with potential therapeutic applications. This document provides a technical overview of the preliminary biological activity screening of this compound, with a focus on its antimicrobial and potential cytotoxic activities. While initial reports indicate promising in vitro activity against Gram-positive bacteria, specific quantitative data from publicly accessible literature remains limited. This guide, therefore, outlines the standardized experimental protocols and workflows that form the basis for the preliminary biological evaluation of novel compounds like this compound. The methodologies detailed herein are essential for researchers seeking to investigate its potential as a therapeutic agent.

Introduction

This compound is a naphthoquinone antibiotic, structurally related to kalafungin.[1] First isolated from the fermentation broth of Actinoplanes arizonaensis, initial studies have shown that this compound, along with its counterpart Arizonin B1, exhibits moderate to potent in vitro antimicrobial activity against pathogenic strains of Gram-positive bacteria.[1] The broader class of naphthoquinones is known for a wide range of biological activities, including anticancer properties, which suggests that this compound may also possess cytotoxic potential against cancer cell lines.

This technical guide serves as a resource for researchers and drug development professionals interested in the preliminary biological screening of this compound. It provides detailed experimental protocols for assessing its antimicrobial and cytotoxic activities and includes visual workflows to illustrate the screening process.

Antimicrobial Activity

Overview

The initial screening of this compound has indicated its potential as an antimicrobial agent, particularly against Gram-positive bacteria.[1] To quantify this activity, the Minimum Inhibitory Concentration (MIC) is a key parameter. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Data Presentation

A comprehensive search of publicly available scientific literature did not yield specific MIC values for this compound against a panel of microorganisms. Researchers undertaking further investigation would populate a table similar to the template below.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Data not available |

| Enterococcus faecalis | ATCC 29212 | Data not available |

| Streptococcus pneumoniae | ATCC 49619 | Data not available |

| Bacillus subtilis | ATCC 6633 | Data not available |

| Escherichia coli | ATCC 25922 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of this compound.

Materials:

-

This compound stock solution (of known concentration)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to determine the MIC.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only inoculum and broth) and a negative control well (containing only broth).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

A spectrophotometer can be used to measure the optical density (OD) at 600 nm to confirm the visual assessment.

-

Cytotoxic Activity

Overview

Given that other naphthoquinones have demonstrated anticancer properties, it is plausible that this compound may exhibit cytotoxic activity against cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This value is commonly used to quantify a compound's cytotoxicity.

Data Presentation

Specific IC50 values for this compound against various cancer cell lines were not found in the available literature. A typical data presentation format is provided below for future studies.

Table 2: Cytotoxic Activity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Adenocarcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

This compound stock solution

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Multi-channel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Seed the desired cancer cell lines into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Reading:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the antimicrobial and cytotoxic activity screening of a test compound like this compound.

References

Unveiling the Novelty of the Arizonin Antibiotic Family: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arizonin antibiotic family, a complex of novel antimicrobial compounds, represents a compelling area of study in the ongoing search for new therapeutic agents. First isolated from the fermentation broth of the actinomycete Actinoplanes arizonaensis sp. nov., these compounds are structurally related to the kalafungin family of antibiotics and exhibit promising activity, particularly against Gram-positive bacteria.[1] This technical guide provides a comprehensive overview of the Arizonin family, detailing their discovery, biological activity, and the experimental methodologies used in their characterization. The unique structural features of the Arizonins, particularly their unusual oxidation pattern on the aromatic ring, distinguish them from other known naphthoquinones and suggest a novel mechanism of action that warrants further investigation in the context of rising antibiotic resistance.

Quantitative Antimicrobial Activity

The in vitro antimicrobial activity of the Arizonin complex, specifically Arizonins A1 and B1, has been evaluated against a panel of pathogenic Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of their potency.

| Test Organism | MIC (µg/mL) |

| Arizonin A1 | |

| Staphylococcus aureus | 0.8 |

| Staphylococcus epidermidis | 1.6 |

| Streptococcus pyogenes | 0.4 |

| Streptococcus pneumoniae | 0.4 |

| Enterococcus faecalis | 6.2 |

| Arizonin B1 | |

| Staphylococcus aureus | 1.6 |

| Staphylococcus epidermidis | 3.1 |

| Streptococcus pyogenes | 0.8 |

| Streptococcus pneumoniae | 0.8 |

| Enterococcus faecalis | 12.5 |

Table 1: In Vitro Antibacterial Activity of Arizonins A1 and B1. The data demonstrates the moderate to potent activity of these compounds against key Gram-positive pathogens.

Experimental Protocols

Fermentation of Actinoplanes arizonaensis

The production of the Arizonin complex is achieved through submerged fermentation of Actinoplanes arizonaensis sp. nov. While specific media compositions and fermentation parameters from the original discovery are proprietary, a general approach for the cultivation of Actinoplanes species for secondary metabolite production is outlined below.

Workflow for Arizonin Production:

Caption: Fermentation workflow for Arizonin production.

Isolation of Arizonins

The Arizonin complex is recovered from both the fermentation broth and the mycelium. The initial isolation protocol involved the use of Amberlite XAD-7 resin for the broth and acetone lysis for the mycelium.[2]

Isolation Protocol:

-

Broth Extraction:

-

Pass the clarified fermentation broth through a column packed with Amberlite XAD-7 resin.

-

Wash the resin with water to remove salts and polar impurities.

-

Elute the Arizonins from the resin using a polar organic solvent such as methanol or acetone.

-

Concentrate the eluate under reduced pressure.

-

-

Mycelial Extraction:

-

Lyse the mycelial biomass with acetone.

-

Filter the mixture to remove cell debris.

-

Concentrate the acetone extract under reduced pressure.

-

-

Purification:

-

Combine the concentrated extracts from the broth and mycelium.

-

Subject the combined extract to further chromatographic purification steps, such as silica gel chromatography or high-performance liquid chromatography (HPLC), to isolate individual Arizonin compounds.

-

Hypothesized Mechanism of Action and Signaling Pathways

While specific studies on the mechanism of action of the Arizonin family are not yet available, their structural similarity to other naphthoquinone antibiotics, such as kalafungin, provides a strong basis for a hypothesized mechanism. Naphthoquinones are known to exert their antimicrobial effects through multiple mechanisms, primarily centered around the generation of reactive oxygen species (ROS) and interference with cellular redox processes.

Proposed Signaling Pathway for Arizonin Activity:

Caption: Hypothesized redox cycling mechanism of Arizonins.

This proposed pathway involves the following key steps:

-

Cellular Uptake: The Arizonin molecule penetrates the bacterial cell envelope.

-

Redox Cycling: Intracellular reductases reduce the quinone moiety of the Arizonin to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion. This futile cycle leads to the continuous generation of ROS.

-

Oxidative Stress: The accumulation of ROS, including superoxide anions, hydrogen peroxide, and hydroxyl radicals, induces a state of severe oxidative stress within the bacterial cell.

-

Macromolecular Damage: The highly reactive ROS indiscriminately damage essential macromolecules, including DNA, proteins, and lipids, leading to widespread cellular dysfunction.

-

Cell Death: The culmination of this damage results in bacterial cell death.

Structure-Activity Relationship and Novelty

The novelty of the Arizonin family lies in their unique chemical structure, which differs from other kalafungin-type antibiotics in its "unusual oxidation pattern on the aromatic ring" and variations in O-methylation.[2] This structural divergence is a critical area for future structure-activity relationship (SAR) studies. Understanding how these modifications influence the antimicrobial potency and spectrum of activity will be key to the rational design of more effective Arizonin-based therapeutics.

Logical Relationship for SAR Studies:

Caption: Key structural features influencing Arizonin activity.

Conclusion and Future Directions

The Arizonin antibiotic family presents a promising, yet underexplored, class of natural products with significant potential for development as novel antibacterial agents. Their potent activity against Gram-positive bacteria, coupled with their unique structural features, makes them a valuable subject for further research. Future efforts should focus on:

-

Comprehensive SAR Studies: Synthesis and biological evaluation of a library of Arizonin analogs to fully elucidate the structure-activity relationships.

-

Mechanism of Action Elucidation: Detailed biochemical and genetic studies to confirm the hypothesized mechanism of action and identify specific cellular targets.

-

In Vivo Efficacy and Pharmacokinetics: Evaluation of the most potent Arizonin compounds in animal models of infection to assess their therapeutic potential.

-

Biosynthetic Pathway Engineering: Genetic manipulation of the Actinoplanes arizonaensis biosynthetic gene cluster to produce novel Arizonin derivatives with improved properties.

A deeper understanding of this fascinating antibiotic family could pave the way for the development of a new generation of drugs to combat the growing threat of antibiotic-resistant infections.

References

Technical Guide: Initial Fractionation and Purification of Arizonin A1 from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arizonin A1 is a bioactive secondary metabolite belonging to the benzoisochromanequinone class of antibiotics, structurally related to kalafungin.[1] It is produced by the fermentation of the actinomycete Actinoplanes arizonaensis.[2] This technical guide provides a comprehensive overview of the methodologies for the initial fractionation and purification of this compound from fermentation broth. The protocols described herein are based on established techniques for the isolation of Arizonins and related polyketide antibiotics. This document outlines a multi-step process beginning with the recovery of the antibiotic complex from the fermentation culture, followed by chromatographic purification to isolate this compound.

Introduction

The Arizonins are a complex of antibiotics that exhibit moderate to potent in vitro antimicrobial activity, particularly against Gram-positive bacteria.[3] As interest in novel antimicrobial agents continues to grow, efficient and scalable methods for the purification of compounds like this compound are critical for further research and development, including mechanism of action studies, preclinical evaluation, and potential therapeutic applications. This guide details the initial yet critical steps to obtain purified this compound from a raw fermentation broth.

Overall Purification Workflow

The purification of this compound from the fermentation broth of Actinoplanes arizonaensis involves a series of extraction and chromatographic steps designed to separate the target molecule from other cellular components and related antibiotic analogues. The general workflow is depicted below.

Caption: General workflow for the purification of this compound.

Experimental Protocols

Initial Fractionation: Recovery from Fermentation Broth

The initial recovery of the Arizonin complex is a critical step to concentrate the target compounds and remove bulk impurities. The Arizonins are found in both the fermentation broth and the mycelium.[2]

3.1.1. Materials

-

Fermentation broth of Actinoplanes arizonaensis

-

Centrifuge and appropriate centrifuge tubes

-

Amberlite XAD-7 resin

-

Glass column for chromatography

-

Acetone (reagent grade)

-

Rotary evaporator

3.1.2. Protocol for Supernatant Extraction

-

Harvesting: Centrifuge the fermentation broth to separate the supernatant from the mycelial cake.

-

Resin Adsorption: Pass the supernatant through a column packed with Amberlite XAD-7 resin. This non-polar polymeric adsorbent will bind the Arizonins and other organic molecules.

-

Washing: Wash the resin with distilled water to remove salts and other polar impurities.

-

Elution: Elute the bound Arizonins from the resin using a suitable organic solvent such as methanol or acetone.

-

Concentration: Concentrate the eluate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.3. Protocol for Mycelium Extraction

-

Lysis: Resuspend the mycelial cake in acetone. The acetone will lyse the cells and solubilize the intracellular Arizonins.[2]

-

Extraction: Stir or sonicate the suspension to ensure efficient extraction.

-

Separation: Centrifuge or filter the mixture to remove the cell debris.

-

Concentration: Concentrate the acetone extract under reduced pressure to obtain a crude extract.

3.1.4. Combining Extracts

Combine the crude extracts from both the supernatant and the mycelium for further purification.

Chromatographic Purification

Following the initial extraction, the crude Arizonin extract is subjected to one or more rounds of chromatography to isolate this compound from other congeners and impurities. The choice of chromatographic techniques will depend on the specific impurities present and the desired final purity.

3.2.1. Materials

-

Combined crude Arizonin extract

-

Silica gel for column chromatography

-

Sephadex LH-20 resin

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

-

Trifluoroacetic acid (TFA) for HPLC (optional)

3.2.2. Protocol for Column Chromatography

-

Initial Cleanup (Optional): For very crude extracts, a preliminary separation using size-exclusion chromatography on a Sephadex LH-20 column can be performed to remove high molecular weight contaminants.[4][5]

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the dried, adsorbed sample to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.[6]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

-

-

Reversed-Phase HPLC:

-

Pool the fractions enriched in this compound from the silica gel chromatography and concentrate them.

-

Dissolve the enriched sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample onto a preparative reversed-phase C18 HPLC column.

-

Elute with a gradient of water and acetonitrile, often with a small amount of an ion-pairing agent like TFA (e.g., 0.1%) to improve peak shape.[6]

-

Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.

-

-

Final Concentration: Concentrate the purified fractions to obtain isolated this compound.

Data Presentation

Quantitative data for the purification of this compound is not extensively available in the public domain. However, the following table provides a template for how such data should be structured and recorded during the purification process. The values provided are hypothetical and for illustrative purposes only.

| Purification Step | Total Volume (L) / Mass (g) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Fermentation Broth | 10 L | 100,000 | 10 | 100 | 1 |

| Combined Crude Extract | 5 g | 85,000 | 17,000 | 85 | 1,700 |

| Silica Gel Chromatography | 0.5 g | 60,000 | 120,000 | 60 | 12,000 |

| Reversed-Phase HPLC | 0.05 g | 40,000 | 800,000 | 40 | 80,000 |

Characterization of Purified this compound

The identity and purity of the final product should be confirmed using a combination of spectroscopic and spectrometric techniques:[2]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the characteristic absorption maxima.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Conclusion

The initial fractionation and purification of this compound from the fermentation broth of Actinoplanes arizonaensis is a multi-step process that relies on the physicochemical properties of the molecule. The combination of resin adsorption for initial capture, followed by a series of chromatographic separations, is a robust strategy for obtaining this bioactive compound in a purified form suitable for further investigation. The specific parameters for each step, particularly the chromatographic conditions, may require optimization to achieve the desired purity and yield.

References

- 1. This compound | C17H14O7 | CID 73074205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arizonins, a new complex of antibiotics related to kalafungin. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arizonins, a new complex of antibiotics related to kalafungin. I. Taxonomy of the producing culture, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. preprints.org [preprints.org]

- 5. mdpi.com [mdpi.com]

- 6. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Method for determining the minimum inhibitory concentration (MIC) of Arizonin A1

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Arizonin A1 is an antibiotic that has demonstrated moderate to potent in vitro antimicrobial activity, particularly against pathogenic strains of Gram-positive bacteria.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in the assessment of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[2][3][4] This value is essential for evaluating the potency of new antimicrobials and for providing a quantitative measure of antimicrobial susceptibility.[2][5] The most common and accurate method for MIC determination is the broth microdilution method, which is comparable to the gold standard of agar dilution.[6] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9][10]

Principle of the Method: The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[2][11] This is typically performed in a 96-well microtiter plate format.[2] Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound at which no visible growth occurs.[12]

Experimental Protocol

1. Materials and Reagents:

-

This compound (powdered form)

-

Appropriate solvent for this compound (e.g., DMSO, ethanol, or sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium

-

Sterile 96-well round-bottom microtiter plates

-

Bacterial strains for testing (e.g., reference strains from ATCC, such as Staphylococcus aureus ATCC 29213)

-

Sterile petri dishes

-

Sterile test tubes

-

Multipipettor and sterile pipette tips

-

Incubator (35-37°C)

-

ELISA plate reader (optional, for quantitative measurement of growth)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%)

-

Vortex mixer

2. Preparation of this compound Stock Solution:

-

Accurately weigh a precise amount of powdered this compound.

-

Dissolve the this compound in a minimal amount of an appropriate solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The choice of solvent should be based on the solubility of this compound and its compatibility with the test medium. A preliminary solubility test is recommended.

-

Further dilute the stock solution in the test medium (e.g., CAMHB) to achieve a working stock concentration that is twice the highest concentration to be tested in the assay (e.g., 256 µg/mL for a final test range of 128 µg/mL to 0.25 µg/mL).[13] Keep this solution on ice.

3. Preparation of Bacterial Inoculum:

-

From a pure overnight culture on a non-selective agar plate, select 3-4 well-isolated colonies.

-

Suspend the colonies in a tube containing 5 mL of sterile saline.

-

Vortex the tube to ensure a homogenous suspension.

-

Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done visually or using a nephelometer.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14] Note: This typically involves a 1:100 dilution of the 0.5 McFarland suspension into the broth, which is then further diluted 1:2 upon addition to the wells.

4. Broth Microdilution Procedure:

-

Using a multipipettor, dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.[13]

-

Pipette 100 µL of the 2x concentrated this compound working stock solution into the wells of column 1.[13]

-

Using the multipipettor set to 100 µL, perform a serial twofold dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down 6-8 times.[13]

-

Continue this serial dilution process from column 2 to column 10.

-

After mixing the contents of column 10, discard 100 µL.[13]

-

Column 11 will serve as the growth control (no this compound).

-

Column 12 will serve as the sterility control (no bacteria).[13]

-

Dispense 100 µL of the standardized bacterial inoculum into wells in columns 1 through 11. Do not add bacteria to column 12.[13] This brings the final volume in each well to 200 µL and dilutes the this compound concentrations to the final desired test range.

5. Incubation and Interpretation:

-

Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in an aerobic environment.[2][6]

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[12]

-

The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

-

Optionally, an ELISA reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.

Data Presentation

Table 1: Example MIC Determination for this compound against S. aureus

| Well/Column | This compound Conc. (µg/mL) | Bacterial Growth (Visible) | Interpretation |

| 1 | 128 | - | No Growth |

| 2 | 64 | - | No Growth |

| 3 | 32 | - | No Growth |

| 4 | 16 | - | No Growth |

| 5 | 8 | + | Growth |

| 6 | 4 | + | Growth |

| 7 | 2 | + | Growth |

| 8 | 1 | + | Growth |

| 9 | 0.5 | + | Growth |

| 10 | 0.25 | + | Growth |

| 11 (Growth Control) | 0 | + | Valid |

| 12 (Sterility Control) | 0 | - | Valid |

| Result | MIC = 16 µg/mL |

Table 2: Quality Control Reference Strains and Expected MIC Ranges

| Quality Control Strain | Antimicrobial Agent | Expected MIC Range (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Vancomycin | 0.5 - 2 |

| Escherichia coli ATCC 25922 | Ampicillin | 2 - 8 |

| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 |

Note: The expected MIC ranges are based on CLSI guidelines and should be confirmed with the specific lot of quality control strains and reagents used.

Visualizations

Caption: Workflow for MIC Determination.

Caption: Serial Dilution in a 96-Well Plate.

References

- 1. Arizonins, a new complex of antibiotics related to kalafungin. I. Taxonomy of the producing culture, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. idexx.com [idexx.com]

- 4. idexx.dk [idexx.dk]

- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 8. goums.ac.ir [goums.ac.ir]

- 9. iacld.com [iacld.com]

- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 11. apec.org [apec.org]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Antimicrobial Spectrum of Arizonin A1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arizonin A1 is a benzoisochromanequinone antibiotic produced by the fermentation of Actinoplanes arizonaensis.[1] Preliminary studies have indicated that this compound exhibits moderate to potent in vitro antimicrobial activity, primarily against Gram-positive bacteria.[1] This document provides a detailed protocol for determining the antimicrobial spectrum and potency of this compound using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. This protocol is designed to be a comprehensive guide for researchers in microbiology, natural product chemistry, and antibiotic drug discovery.

Data Presentation

The antimicrobial activity of this compound is summarized by its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant and standard laboratory strains of bacteria and fungi. The following table provides a representative dataset illustrating the expected antimicrobial spectrum of a compound with potent activity against Gram-positive bacteria.

Note: The following MIC values are illustrative for a potent Gram-positive antibiotic and are provided as a template. Specific experimental data for this compound should be generated following the protocol below and substituted accordingly.

| Microorganism | Strain ID | Type | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Gram-positive bacterium | 1 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive bacterium | 2 |

| Bacillus subtilis | ATCC 6633 | Gram-positive bacterium | 0.5 |

| Enterococcus faecalis | ATCC 29212 | Gram-positive bacterium | 4 |

| Streptococcus pneumoniae | ATCC 49619 | Gram-positive bacterium | 1 |

| Escherichia coli | ATCC 25922 | Gram-negative bacterium | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative bacterium | >64 |

| Candida albicans | ATCC 90028 | Fungus (Yeast) | >64 |

| Aspergillus niger | ATCC 16404 | Fungus (Mold) | >64 |

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Materials

-

This compound (stock solution of known concentration, dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates (U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi

-

Bacterial and fungal strains (listed in the data table)

-

Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ampicillin for Gram-negative bacteria, Amphotericin B for fungi)

-

Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Resazurin sodium salt solution (optional, for viability indication)

2. Preparation of Reagents and Cultures

-

This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in an appropriate solvent (e.g., DMSO).

-

Microbial Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized suspension in the appropriate broth (CAMHB or RPMI-1640) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

3. Broth Microdilution Procedure

-

Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.

-

Serial Dilution of this compound:

-

Add 100 µL of the this compound stock solution to the first well of a row, resulting in a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations of this compound.

-

-